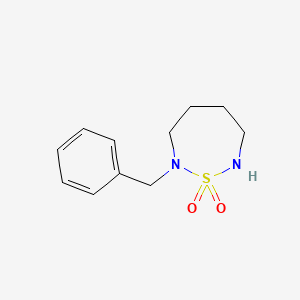

2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide

描述

Significance of Thiadiazepane Ring Systems in Contemporary Chemical Research

Thiadiazepane ring systems, seven-membered heterocycles containing one sulfur and two nitrogen atoms, are integral to the development of novel pharmacologically active agents. The inherent conformational flexibility of the seven-membered ring allows these scaffolds to interact with a variety of biological targets. Thiadiazole derivatives, the unsaturated five-membered ring counterparts, are well-documented to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. nih.govnih.gov The sulfur atom in these heterocycles can enhance liposolubility, which may improve the ability of these compounds to cross cellular membranes. nih.gov

The incorporation of a sulfonyl group, as seen in the 1,1-dioxide form of thiadiazepanes, further modulates the electronic and steric properties of the molecule. Sulfonamides and their cyclic analogs are a critical class of compounds in medicinal chemistry, known for their diverse biological activities. nih.govresearchgate.net

Overview of 1,2,7-Thiadiazepane Scaffold in Advanced Organic Synthesis

The 1,2,7-thiadiazepane scaffold represents a unique seven-membered heterocyclic system. The synthesis of such medium-sized rings can be challenging, often requiring specialized synthetic strategies to overcome entropic barriers to cyclization. General methods for the synthesis of related cyclic sulfamides often involve intramolecular cyclization reactions. For instance, copper- or rhodium-catalyzed intramolecular aziridination of o-alkenylarenesulfonamides has been employed to create cyclic sulfonamides. nih.gov Another approach involves the intramolecular copper-catalyzed reaction of unsaturated iminoiodinanes.

While specific synthetic routes to the 1,2,7-thiadiazepane ring are not extensively detailed in readily available literature, the synthesis of other thiadiazepine derivatives has been reported. For example, benzo[f] nih.govnih.govthiazepine 1,1-dioxides have been synthesized through a two-step, one-pot method involving a visible-light-mediated aza Paternò–Büchi reaction. rsc.org The synthesis of 1,3,6-thiadiazepane derivatives has also been documented. researchgate.netnih.gov These methodologies provide a foundation for the potential synthetic pathways toward the 1,2,7-thiadiazepane scaffold.

Research Trajectory of Sulfamide (B24259) Derivatives in Heterocyclic Chemistry

Sulfamide derivatives, characterized by the R₂NSO₂NR₂ functional group, and their cyclic counterparts, are of significant interest in heterocyclic chemistry and drug discovery. Cyclic sulfamides have been investigated for a range of biological activities, including their potential as anticancer agents and inhibitors of various enzymes. nih.gov The sulfamide moiety is considered a versatile functional group that can participate in hydrogen bonding and interact with biological targets. nih.gov

The synthesis of cyclic sulfamides is an active area of research, with various strategies being developed to access these scaffolds. These methods often involve the cyclization of linear precursors containing a sulfamide group. The development of efficient and diverse synthetic routes to cyclic sulfamides is crucial for exploring their full potential in medicinal chemistry. nih.gov The research into sulfamide-containing heterocycles continues to expand, driven by the quest for new therapeutic agents with novel mechanisms of action. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-benzyl-1,2,7-thiadiazepane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-16(15)12-8-4-5-9-13(16)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTKYQQQHIFMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(S(=O)(=O)NC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reactivity and Mechanistic Investigations of 2 Benzyl 1,2,7 Thiadiazepane 1,1 Dioxide and 1,2,7 Thiadiazepane 1,1 Dioxides

Chemical Reactivity Profiles of the 1,2,7-Thiadiazepane 1,1-dioxide Core

The 1,2,7-thiadiazepane 1,1-dioxide ring is a non-aromatic, flexible heterocyclic system. Its reactivity is largely defined by the constituent sulfamide (B24259) and amine functionalities. The presence of the benzyl (B1604629) group at the N2 position in 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide sterically and electronically influences the reactivity of the adjacent nitrogen atom.

The two nitrogen atoms in the 1,2,7-thiadiazepane 1,1-dioxide ring exhibit different reactivity profiles due to their distinct chemical environments.

N1 (Sulfonamidic Nitrogen): This nitrogen is directly bonded to the electron-withdrawing sulfonyl group (SO₂). This arrangement significantly reduces its nucleophilicity and basicity compared to a typical secondary amine. Electrophilic attack on this nitrogen is generally difficult. In related thiadiazole systems, the electronegativity of the two nuclear nitrogen atoms, compounded by an SO₂ group, imparts a low electron density across the ring system nih.gov.

N2 (Aminic Nitrogen): In the parent ring, this nitrogen is a secondary amine. In the titular compound, it is a tertiary amine due to the benzyl substituent. This nitrogen is the primary center of nucleophilicity in the molecule. It can readily participate in reactions with electrophiles. However, its reactivity can be influenced by the nature of its substituent. In related heterocyclic systems like 2-aminothiadiazoles, electrophilic attack can occur on both the amino group and the ring nitrogen atoms alliedacademies.org.

Table 1: Comparative Reactivity of Nitrogen Atoms in the 1,2,7-Thiadiazepane 1,1-dioxide Ring

| Atom Position | Chemical Nature | Expected Nucleophilicity | Potential Reactions |

| N1 | Sulfonamidic | Low | Deprotonation with strong bases |

| N2 | Aminic (Tertiary) | Moderate to High | Alkylation, Acylation, Protonation |

The sulfur dioxide (SO₂) moiety is a dominant feature of the thiadiazepane ring, profoundly influencing its structure and chemical behavior.

Electron-Withdrawing Nature: The sulfonyl group is a very strong electron-withdrawing group nih.gov. This property decreases the electron density on the adjacent nitrogen atoms, particularly N1, as discussed above. This inductive effect can also influence the acidity of the neighboring C-H bonds.

Structural Role: The SO₂ group imposes a tetrahedral geometry on the sulfur atom, contributing to the puckered conformation of the seven-membered ring. The oxygen atoms of the sulfonyl group are capable of forming hydrogen bonds and can coordinate with hard metal ions nih.gov.

Reactivity in Elimination Reactions: In other heterocyclic systems like thiophene dioxides, the SO₂ group can be extruded as sulfur dioxide gas in cycloaddition reactions nih.gov. While this is common in aromatic or strained systems undergoing retro-Diels-Alder reactions, such reactivity is less expected for a saturated, stable ring like 1,2,7-thiadiazepane 1,1-dioxide under normal conditions. Oxidative or reductive conditions, however, can lead to ring cleavage at the S-N bonds thieme-connect.de.

Reaction Mechanisms of Transformations Involving the 1,2,7-Thiadiazepane 1,1-dioxide Scaffold

The formation and transformation of the 1,2,7-thiadiazepane 1,1-dioxide scaffold involve key organic reaction mechanisms, including aza-Michael additions and intramolecular cyclizations.

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a plausible strategy for constructing the carbon backbone of the thiadiazepane ring. This reaction is widely used in synthesis and can proceed readily at room temperature, sometimes without a catalyst frontiersin.org.

The mechanism generally involves the nucleophilic attack of an amine (the Michael donor) on the β-carbon of an α,β-unsaturated system (the Michael acceptor) nih.gov. The reaction can be base-catalyzed, where a base deprotonates the amine to form a more potent nucleophile, or it can be initiated by the nucleophile itself. A theoretical investigation of the aza-Michael addition highlights the elementary steps of C-N bond creation followed by a proton transfer researchgate.net. In the context of synthesizing a 1,2,7-thiadiazepane precursor, a primary amine could be reacted with an α,β-unsaturated sulfonate, followed by further transformations. The cascade aza-Michael addition-cyclization is a known efficient process for creating nitrogen-containing heterocycles frontiersin.org.

The formation of the seven-membered ring likely proceeds via an intramolecular cyclization of a linear precursor. This is a common strategy for synthesizing heterocyclic compounds such as thiazinanes and oxazepanes researchgate.netnih.gov.

A probable mechanistic pathway involves a linear molecule containing a nucleophilic amine at one end and an electrophilic group at the other, separated by a suitable spacer. For instance, a precursor containing a free amino group and a sulfonyl chloride or an alkyl halide would be a suitable candidate. The mechanism involves the intramolecular nucleophilic attack of the amine on the electrophilic center, displacing a leaving group and forming the cyclic structure. The efficiency of the cyclization depends on factors like chain length, steric hindrance, and the absence of competing intermolecular reactions. In the synthesis of related sultams (cyclic sulfonamides), cyclization is often facilitated by a base to deprotonate a sulfonamide, which then acts as the nucleophile nih.gov.

Table 2: Mechanistic Overview of Key Formation Reactions

| Reaction Type | Key Steps | Intermediates | Driving Force |

| Aza-Michael Addition | 1. Nucleophilic attack of amine on alkene2. Proton transfer | Zwitterionic or enolate-like species | Formation of a stable C-N sigma bond |

| Intramolecular Cyclization | 1. Activation of electrophilic center2. Intramolecular nucleophilic attack by amine3. Expulsion of leaving group | Activated linear precursor | Favorable entropy for ring formation (depending on ring size) |

Electrophilic and Nucleophilic Behavior of Thiadiazepane 1,1-Dioxide Derivatives

Nucleophilic Behavior: As established, the primary nucleophilic center is the N2-amino group. Its lone pair of electrons is available for donation to electrophiles. The oxygen atoms of the SO₂ group also possess lone pairs, making them potential, albeit weak, nucleophiles or hydrogen bond acceptors. The reactivity of related 1,2,5-thiadiazole (B1195012) 1,1-dioxides with various nitrogen nucleophiles has been studied, demonstrating the susceptibility of the heterocyclic core to nucleophilic attack, which can sometimes lead to ring opening researchgate.netresearchgate.net.

Electrophilic Behavior: The molecule also presents several sites susceptible to nucleophilic attack. The strong electron-withdrawing effect of the sulfonyl group renders the carbon atoms adjacent to the nitrogen atoms (C3 and C7) slightly electrophilic. The sulfur atom itself is highly electron-deficient but is generally sterically shielded and unreactive towards nucleophiles unless a ring-opening pathway is involved. In some heterocyclic systems, the electron-deficient nature of the ring carbons allows for nucleophilic substitution reactions nih.govalliedacademies.org. Reactions of 1,3-thiaselenole derivatives demonstrate how nucleophilic substitution can proceed at different electrophilic centers, including heteroatoms like selenium, which is analogous to sulfur mdpi.com.

Radical Anion Formation and Reactivity of Thiadiazepane 1,1-Dioxides.

Information regarding the formation and reactivity of radical anions of this compound and other 1,2,7-thiadiazepane 1,1-dioxides is not available in the current scientific literature.

Iv. Conformational Analysis and Theoretical Studies of 1,2,7 Thiadiazepane 1,1 Dioxide Ring Systems

Computational Chemistry Approaches to Thiadiazepane Conformational Landscapes

The conformational landscape of a molecule describes all its possible shapes and the energy associated with each one. For flexible seven-membered rings like 1,2,7-thiadiazepane, this landscape can be complex. Computational chemistry offers a window into this landscape, allowing for the mapping of stable conformations, transition states, and the energy barriers that separate them.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict molecular geometries, energies, and other chemical properties with high accuracy.

For the unsubstituted 1,2,7-thiadiazepane ring, DFT calculations have been performed to thoroughly investigate its molecular structure and conformational possibilities. researchgate.net A study utilizing the B3LYP functional with the cc-pVDZ basis set identified a variety of conformations, including four twist-chair (TC), six twist-boat (TB), two boat (B), and two chair (C) forms, which exist as energy minima or transition states on the potential energy surface. researchgate.net This level of theory is effective for optimizing geometries and calculating the relative stabilities of different conformers, establishing that the twist-chair conformers are generally lower in energy than the corresponding boat and chair forms. researchgate.net The most stable conformation for the parent 1,2,7-thiadiazepane ring was identified as the TC1 conformer. researchgate.net

While DFT provides high accuracy, it can be computationally expensive for very large systems or for simulating molecular motion over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) are alternative computational methods that are well-suited for these tasks.

Molecular Mechanics (MM): This method uses classical physics (a force field) to calculate the energy of a molecule based on the positions of its atoms. It is much faster than DFT and is particularly useful for scanning the potential energy surface of flexible molecules like seven-membered rings to identify a wide range of possible conformations. For example, MM3 force field calculations have been successfully used to analyze the conformations of substituted oxepanes, another type of seven-membered heterocycle. nih.gov

Molecular Dynamics (MD): MD simulations use the principles of MM to simulate the movement of atoms and molecules over time. nih.govnih.gov This approach can reveal how the 1,2,7-thiadiazepane ring flexes, vibrates, and converts between different conformations at a given temperature. MD simulations provide valuable insights into the dynamic behavior of the ring system, showing which conformations are readily accessible and the pathways for interconversion. nih.gov

Preferred Conformations and Energy Barriers in 1,2,7-Thiadiazepane 1,1-dioxides

The flexibility of the seven-membered ring results in several key stable or semi-stable conformations. The energy differences between these forms and the barriers to convert from one to another determine the conformational preferences of the molecule at equilibrium.

Computational studies on the 1,2,7-thiadiazepane ring have identified several key conformational families. researchgate.net Similar to other seven-membered rings, the most significant conformations include chair, boat, and twist forms. nih.govresearchgate.net

Chair (C): A relatively rigid conformation.

Boat (B): Another classic conformation, often higher in energy than the chair form.

Twist-Boat (TB): A more flexible, twisted version of the boat conformation.

Twist-Chair (TC): A twisted version of the chair conformation. DFT calculations predict that for the unsubstituted 1,2,7-thiadiazepane, the twist-chair conformers are lower in energy than their corresponding boat and chair counterparts. researchgate.net The most stable conformer found through these calculations is a specific twist-chair form, designated TC1. researchgate.net

| Conformation Family | General Stability Ranking | Most Stable Conformer |

|---|---|---|

| Twist-Chair (TC) | 1 (Most Stable) | TC1 |

| Twist-Boat (TB) | 2 | - |

| Boat (B) / Chair (C) | 3 (Least Stable) | - |

The 1,2,7-thiadiazepane ring is not locked into a single shape but dynamically converts between its various conformations. DFT calculations predict the energy barriers for these transformations. researchgate.net A small energy barrier is predicted for pseudo-rotation, which involves subtle changes in the ring's twist without passing through a high-energy conformation. researchgate.net However, a much more significant activation barrier exists for the interconversion of the more stable twist-chair conformers into the higher-energy boat conformers. researchgate.net This indicates that while the ring is flexible, certain transformations require a substantial amount of energy to occur.

Influence of Substituents on Ring Conformation and Flexibility

The addition of a substituent, such as the benzyl (B1604629) group at the N2 position in 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide, has a profound impact on the conformational preferences of the ring. The principles governing these effects are well-established from studies of other cyclic systems, particularly substituted cyclohexanes. libretexts.org

The primary factor is steric hindrance. Substituents larger than a hydrogen atom will preferentially occupy positions that minimize unfavorable steric interactions with the rest of the ring. libretexts.org In chair-like conformations, this typically means adopting an "equatorial" or "pseudo-equatorial" position, which points away from the ring's core, rather than an "axial" or "pseudo-axial" position, which is more sterically crowded. libretexts.orgnih.gov This preference is due to the avoidance of 1,3-diaxial interactions, which are destabilizing steric clashes between an axial substituent and other axial atoms on the same side of the ring. libretexts.org

Structure-Activity Relationship (SAR) Studies based on Conformational Analysis

Structure-Activity Relationship (SAR) studies aim to correlate the three-dimensional structure of a molecule with its biological activity. In the context of this compound, a comprehensive SAR study would investigate how variations in its conformation, as well as the nature and position of substituents, affect its interaction with a biological target.

A key principle of SAR is that the specific conformation of a molecule dictates its ability to bind to a receptor or enzyme active site. Therefore, understanding the preferred conformation of the 1,2,7-thiadiazepane 1,1-dioxide ring and the spatial orientation of the N-benzyl group is fundamental to predicting its biological activity.

Hypothetical SAR Exploration:

While specific experimental data is unavailable, we can outline a hypothetical approach to an SAR study for this class of compounds. This would involve the synthesis of a series of analogs and the evaluation of their biological activity. The findings could then be rationalized through conformational analysis.

Table 1: Hypothetical Data for SAR Analysis of 1,2,7-Thiadiazepane 1,1-dioxide Derivatives

| Compound ID | N-Substituent | Predicted Stable Conformation | Relative Biological Activity (%) |

| 1 | Benzyl | Chair-like (Equatorial Benzyl) | 100 |

| 2 | Methyl | Chair-like (Equatorial Methyl) | 80 |

| 3 | Hydrogen | Multiple low-energy conformers | 20 |

| 4 | tert-Butyl | Twist-boat (to avoid steric strain) | 10 |

| 5 | Phenyl | Chair-like (Equatorial Phenyl) | 95 |

This data is purely illustrative and intended to demonstrate the principles of SAR analysis.

From this hypothetical data, one could infer that:

A larger, lipophilic substituent at the N2 position, such as a benzyl or phenyl group, is favorable for activity.

The preference for an equatorial orientation of the N-substituent in a chair-like conformation may be crucial for optimal interaction with a target.

The significant drop in activity for the N-H analog (Compound 3) could suggest the importance of the substituent for binding or pharmacokinetic properties.

Extreme steric bulk, as in the tert-butyl analog (Compound 4), may force the ring into a less active conformation.

Future Research Directions:

To build a concrete understanding of the SAR for this compound, the following research would be necessary:

Synthesis: Preparation of this compound and a library of its derivatives with systematic variations in the N-substituent and on the carbon backbone of the thiadiazepane ring.

Conformational Analysis: Utilization of experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational modeling, to determine the precise three-dimensional structures and conformational preferences of these molecules.

Biological Screening: Testing the synthesized compounds in relevant biological assays to determine their activity.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to statistically correlate the physicochemical properties and conformational parameters of the molecules with their biological activity, thereby enabling the design of more potent analogs.

V. Spectroscopic Characterization and Structural Elucidation of 2 Benzyl 1,2,7 Thiadiazepane 1,1 Dioxide and Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for mapping the carbon-hydrogen framework of a molecule. ipb.ptresearchgate.net For 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, ¹H, ¹³C, and two-dimensional NMR techniques would collectively provide an unambiguous structural assignment.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the benzyl (B1604629) group and the thiadiazepane ring. oregonstate.edulibretexts.orglibretexts.org

Aromatic Protons: The five protons of the phenyl ring are expected to appear in the downfield region, typically between δ 7.2 and 7.5 ppm. oregonstate.edu Their specific chemical shifts and multiplicities would depend on the solvent and the rotational dynamics of the benzyl group.

Benzylic Protons: The two protons of the methylene (B1212753) bridge (CH₂) connecting the phenyl ring to the nitrogen atom would likely appear as a singlet at approximately δ 4.0–4.5 ppm. libretexts.org The deshielding effect of the adjacent nitrogen atom causes this downfield shift.

Thiadiazepane Ring Protons: The protons on the seven-membered ring would present as a series of complex multiplets in the upfield region, likely between δ 1.5 and 3.5 ppm. acs.orgacs.org The protons on carbons adjacent to the nitrogen atoms and the sulfonyl group would be shifted further downfield due to the electron-withdrawing nature of these groups. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 – 7.5 | Multiplet |

| Benzylic (N-CH₂-Ph) | 4.0 – 4.5 | Singlet |

| Ring Protons (adjacent to N, SO₂) | 2.8 – 3.5 | Multiplet |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is expected to show signals for all 11 carbon atoms. researchgate.netiastate.eduyoutube.com

Aromatic Carbons: The carbons of the phenyl ring would resonate in the δ 125–140 ppm range. The ipso-carbon (the one attached to the methylene group) would be distinct from the ortho, meta, and para carbons. compoundchem.com

Benzylic Carbon: The benzylic CH₂ carbon is expected to appear around δ 50–60 ppm. wisc.edu

Thiadiazepane Ring Carbons: The four carbons within the saturated heterocyclic ring would appear in the upfield region, typically between δ 20 and 60 ppm. lookchem.com Carbons directly bonded to the nitrogen atoms would be shifted downfield compared to the other ring carbons. wisc.edulookchem.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (ipso-C) | 135 – 140 |

| Aromatic (C₆H₅) | 125 – 130 |

| Benzylic (N-CH₂-Ph) | 50 – 60 |

| Ring Carbons (adjacent to N) | 45 – 55 |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the seven-membered ring and confirming their sequence.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, enabling the unambiguous assignment of each carbon signal to its attached proton(s). numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. numberanalytics.com It is crucial for establishing the connectivity across the entire molecule, for instance, by showing a correlation from the benzylic protons to the ipso-carbon of the phenyl ring and to the adjacent carbon in the thiadiazepane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the conformation of the seven-membered ring and the orientation of the benzyl group relative to the ring. numberanalytics.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org The IR spectrum of this compound would be dominated by absorptions from the sulfonyl and benzyl groups.

Sulfonyl Group (SO₂): The key feature would be two strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. These typically appear in the ranges of 1350–1300 cm⁻¹ (asymmetric) and 1160–1120 cm⁻¹ (symmetric). acdlabs.comresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl and ring methylene groups would be observed just below 3000 cm⁻¹ (typically 2950–2850 cm⁻¹). libretexts.org

Aromatic C=C Stretching: Benzene (B151609) ring skeletal vibrations usually result in one or more sharp bands in the 1600–1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 – 1300 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 – 1120 | Strong |

| Aromatic C-H | Stretch | 3100 – 3000 | Medium |

| Aliphatic C-H | Stretch | 2950 – 2850 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

The molecular ion peak (M⁺) for this compound (C₁₁H₁₆N₂O₂S) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation is likely to be dominated by cleavages at the weakest bonds.

Benzylic Cleavage: A very common and expected fragmentation pathway for N-benzyl compounds is the cleavage of the C-N bond to lose a benzyl radical, resulting in a stable benzyl cation at m/z 91. researchgate.netthieme-connect.de This is often the base peak in the spectrum.

Loss of SO₂: Fragmentation involving the elimination of a neutral sulfur dioxide molecule (loss of 64 Da) is a characteristic pathway for sulfonamides and cyclic sulfamides. nih.govnih.gov

Ring Fragmentation: The seven-membered ring can also undergo various cleavages, leading to a complex pattern of smaller fragment ions. whitman.edu

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

|---|---|---|

| [C₁₁H₁₆N₂O₂S]⁺ | Molecular Ion (M⁺) | 240.09 |

| [M - C₇H₇]⁺ | Loss of benzyl radical | 149 |

| [C₇H₇]⁺ | Benzyl cation / Tropylium ion | 91 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons. Since the thiadiazepane ring is saturated, it is not expected to absorb significantly in the typical UV-Vis range (200-800 nm). acs.orgyoutube.com The UV-Vis absorption for this compound would therefore be primarily due to the electronic transitions within the benzyl group's aromatic ring.

The benzene ring exhibits characteristic π → π* transitions. A strong absorption band (the E2-band) is expected around 200-220 nm, and a weaker, fine-structured band (the B-band) is anticipated around 250-270 nm. researchgate.net These absorptions confirm the presence of the aromatic chromophore.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Chromophore | Predicted λₘₐₓ (nm) |

|---|---|---|

| π → π* (E2-band) | Phenyl Ring | ~210 |

X-ray Crystallography for Solid-State Structural Determination

Information regarding the solid-state structural determination of this compound and its analogues by means of X-ray crystallography is not available in the current body of scientific literature. Detailed analysis of crystal packing, intermolecular interactions, and precise conformational parameters awaits future crystallographic studies.

Vi. Exploration of Biological Activities and Mechanisms Associated with Thiadiazepane 1,1 Dioxide Scaffolds

Interaction with Biological Targets and Macromolecules

Thiadiazepane 1,1-dioxide scaffolds have been included in compound libraries for screening against various biological targets. Notably, derivatives of 1,2,7-thiadiazepane-1,1-dioxide have been part of libraries designed to identify inhibitors of protein-protein interactions. One such target is the DCN1-UBC12 interaction, which is crucial for the neddylation pathway, a process that regulates the activity of cullin-RING ligases, a class of ubiquitin E3 ligases. Inhibition of this interaction is being explored as a therapeutic strategy in oncology. The inclusion of the thiadiazepane 1,1-dioxide scaffold in these libraries suggests its potential to interact with the binding pockets of proteins and modulate their function.

Furthermore, computational studies on the conformational analysis of 1,2,7-thiadiazepane provide a foundational understanding of its three-dimensional structure. This information is critical for predicting how these molecules might bind to the active sites of enzymes or the interfaces of protein-protein interactions, guiding the design of more potent and selective inhibitors.

Enzyme Inhibition Profiles of Thiadiazepane 1,1-Dioxide Derivatives

While specific enzyme inhibition data for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is scarce, the broader class of heterocyclic compounds containing sulfonamide moieties is well-known for its enzyme inhibitory activity.

Protein Kinase Inhibition Mechanisms

Protein kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. Although direct evidence for thiadiazepane 1,1-dioxide derivatives as protein kinase inhibitors is limited, structurally related fused heterocyclic systems have demonstrated such activity. For instance, novel benzopyridothiadiazepine dioxides have been shown to act as potent inhibitors of tubulin polymerization, a process critical for cell division and a target of many successful anticancer drugs. This suggests that the thiadiazepane 1,1-dioxide scaffold could potentially be functionalized to target the ATP-binding site or allosteric sites of various protein kinases.

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a key role in cancer invasion and metastasis. While there is no direct evidence of this compound inhibiting MMPs, sulfonamide-containing compounds have been extensively studied as MMP inhibitors. The sulfonamide group can act as a zinc-binding group, chelating the catalytic zinc ion in the active site of MMPs. Therefore, it is plausible that appropriately substituted thiadiazepane 1,1-dioxide derivatives could be designed to exhibit inhibitory activity against MMPs.

Modulatory Effects on Cellular Processes

The potential of thiadiazepane 1,1-dioxide derivatives to interact with biological targets and inhibit enzymes suggests they may modulate various cellular processes, including cell proliferation and apoptosis.

Antiproliferative Activity in In Vitro Studies

While specific antiproliferative data for this compound is not available, studies on related benzopyridothiadiazepine derivatives have demonstrated significant antiproliferative activity against murine leukemia cell lines. The most active compounds in these studies exhibited submicromolar cytotoxicities. This indicates that the broader class of thiadiazepine-containing molecules holds promise as anticancer agents.

Interactive Data Table: Antiproliferative Activity of Benzopyridothiadiazepine Derivatives

| Compound | Cell Line | IC50 (µM) |

| 2b | L1210 | Submicromolar |

| 4b | L1210 | Submicromolar |

| 4e | L1210 | Submicromolar |

| 4g | L1210 | Submicromolar |

| 4i | L1210 | Submicromolar |

Note: The above data is for benzopyridothiadiazepine derivatives, a related but distinct chemical scaffold.

Induction of Growth Arrest and Apoptosis Pathways in In Vitro Studies

Research on novel benzopyridothiadiazepine derivatives has shown that these compounds can induce cell cycle arrest in the G2/M phase in murine leukemia cells. Such an arrest can be a prelude to apoptosis. The observation of a significant percentage of cells with a tetraploid DNA content further supports the disruption of the normal cell cycle progression.

While direct studies on apoptosis induction by this compound are lacking, the potential inhibition of targets like the DCN1-UBC12 interaction can lead to the accumulation of substrates of cullin-RING ligases, which in turn can trigger apoptotic pathways. The neddylation pathway is critical for the degradation of numerous proteins involved in cell cycle control and survival, and its inhibition is a validated strategy for inducing apoptosis in cancer cells.

Effects on Microtubule Assembly in In Vitro Studies

A comprehensive review of scientific literature indicates a lack of published in vitro studies investigating the direct effects of thiadiazepane 1,1-dioxide scaffolds on microtubule assembly. Research on heterocyclic compounds as tubulin polymerization inhibitors has primarily focused on other scaffolds, such as those containing thiadiazole or thiazole (B1198619) rings. Therefore, the potential for this specific seven-membered sultam ring to interact with and modulate the tubulin-microtubule system remains an uninvestigated area.

Antimicrobial Efficacy and Mechanisms of Action in In Vitro Studies

Currently, there is a notable absence of published research detailing the antimicrobial efficacy and mechanisms of action for compounds featuring the thiadiazepane 1,1-dioxide scaffold. While related heterocyclic families like thiadiazoles and thiazoles have been extensively studied for their antimicrobial properties, the specific contributions of the thiadiazepane 1,1-dioxide core structure are not documented in the scientific literature.

Specific in vitro studies designed to evaluate the antibacterial activity of this compound or other derivatives of the thiadiazepane 1,1-dioxide scaffold against clinically relevant bacterial strains are not available in the current body of scientific literature.

In vitro studies focusing on the potential antifungal activity of thiadiazepane 1,1-dioxide scaffolds against pathogenic fungi have not been reported in the available scientific literature.

Antiviral Activity in In Vitro Studies

While research on the parent thiadiazepane 1,1-dioxide scaffold is limited, studies have been conducted on closely related fused heterocyclic systems. Specifically, novel derivatives of smolecule.comnih.govmdpi.comtriazolo[3,4-b] smolecule.commdpi.comekb.egthiadiazepine have been synthesized and evaluated for their antiviral activity against the influenza A/Puerto Rico/8/34 (H1N1) virus in vitro nih.gov.

In one study, a series of 3-substituted 8-phenyl- smolecule.comnih.govmdpi.comtriazolo[3,4-b] smolecule.commdpi.comekb.egthiadiazepines and related compounds were assessed for their ability to inhibit the virus in MDCK cell cultures. The antiviral effect was quantified by the 50% cytotoxic concentration (CC₅₀) and the 50% effective concentration (EC₅₀), from which the selectivity index (SI = CC₅₀/EC₅₀) was calculated. A higher SI value indicates greater potential for selective antiviral activity. Among the twenty compounds tested, ten demonstrated a selectivity index of 10 or higher nih.gov.

One of the precursor compounds, 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol, which is used in the synthesis of the thiadiazepine ring system, showed the highest activity with an SI value greater than 300. The cyclized thiadiazepine derivatives themselves showed varied activity. For instance, the 3-methyl-8-phenyl- smolecule.comnih.govmdpi.comtriazolo[3,4-b] smolecule.commdpi.comekb.egthiadiazepine derivative exhibited an EC₅₀ of 20.0 µg/mL and a CC₅₀ of >100 µg/mL, resulting in a selectivity index of >5.0 nih.gov. Molecular docking studies within this research suggested that the M2 proton channel of the influenza A virus was the preferred target for these ligands nih.gov.

| Compound | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| 3-Methyl-8-phenyl- smolecule.comnih.govmdpi.comtriazolo[3,4-b] smolecule.commdpi.comekb.egthiadiazepine | 20.0 | >100 | >5.0 |

| 3-Ethyl-8-phenyl- smolecule.comnih.govmdpi.comtriazolo[3,4-b] smolecule.commdpi.comekb.egthiadiazepine | 15.0 | >100 | >6.7 |

| 3-Propyl-8-phenyl- smolecule.comnih.govmdpi.comtriazolo[3,4-b] smolecule.commdpi.comekb.egthiadiazepine | 10.0 | 100 | 10.0 |

| 3-Benzyl-8-phenyl- smolecule.comnih.govmdpi.comtriazolo[3,4-b] smolecule.commdpi.comekb.egthiadiazepine | 12.5 | >100 | >8.0 |

| 4-((3-Phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol | <0.33 | >100 | >300 |

Structure-Activity Relationships (SAR) for Biological Modulations

Comprehensive structure-activity relationship (SAR) studies for the biological modulation of the thiadiazepane 1,1-dioxide scaffold are not yet established in the scientific literature. The limited number of studies on the biological activities of this heterocyclic system means that a systematic understanding of how structural modifications impact efficacy and mechanism of action has not been developed.

The study on smolecule.comnih.govmdpi.comtriazolo[3,4-b] smolecule.commdpi.comekb.egthiadiazepine derivatives provides some preliminary insights. For instance, altering the 3-substituent on the triazole ring from methyl to ethyl to propyl appeared to increase the antiviral potency against influenza A, suggesting that the nature of this substituent plays a role in the compound's activity nih.gov. However, a detailed and systematic exploration is required to establish clear SAR trends for this class of compounds.

Vii. Advanced Applications and Future Research Directions of 2 Benzyl 1,2,7 Thiadiazepane 1,1 Dioxide in Chemical Sciences

Development of Chemical Probes and Tools Utilizing the 1,2,7-Thiadiazepane 1,1-dioxide Scaffold

The 1,2,7-thiadiazepane 1,1-dioxide scaffold represents an attractive framework for the design of chemical probes and tools to investigate biological systems. Cyclic sulfamides, such as the related 1,2,6-thiadiazine 1,1-dioxides, are recognized for their ability to act as bioisosteres of ureas and other functionalities, offering a three-dimensional arrangement that can facilitate specific interactions with biological targets. nih.gov This principle can be extended to the seven-membered 1,2,7-thiadiazepane ring system.

The development of fluorescent probes is one promising avenue. For instance, other heterocyclic systems like 1,2,5-thiadiazole-1,1-dioxides have been incorporated into fluorescent ligands to target intracellular allosteric sites of G protein-coupled receptors (GPCRs). nih.gov The 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide structure could be systematically modified to incorporate fluorophores or environmentally sensitive dyes. The benzyl (B1604629) group at the N2 position and other positions on the thiadiazepane ring could serve as attachment points for such reporter groups, enabling the study of protein-ligand interactions, target localization, and conformational changes in real-time.

Moreover, the scaffold can be functionalized with reactive moieties to create activity-based probes (ABPs) or photoaffinity labels. By introducing groups capable of forming covalent bonds with a target protein upon binding or photoactivation, researchers can identify and characterize novel binding partners, elucidate mechanisms of action, and validate drug targets. The inherent stability and synthetic tractability of the cyclic sulfamide (B24259) core make it a robust platform for these sophisticated chemical biology tools.

Integration into Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate structurally complex and diverse small molecules to explore chemical space and identify novel biologically active compounds. The 1,2,7-thiadiazepane 1,1-dioxide scaffold is well-suited for DOS strategies due to its multiple points of diversification. The synthesis of related heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, has successfully employed DOS principles. organic-chemistry.org

A hypothetical DOS approach for this compound could involve a multicomponent reaction to assemble the core ring structure, followed by a series of functionalization reactions. Different building blocks could be introduced at various stages to maximize structural diversity.

Table 1: Potential Points of Diversification in this compound for DOS

| Position | Type of Diversification | Potential Building Blocks/Reagents |

| N2 | Substitution | Varied benzyl halides, alkyl halides, aryl halides (via cross-coupling) |

| N7 | Substitution | Alkyl halides, acylating agents |

| Carbon Backbone | Substitution | Introduction of functional groups (e.g., hydroxyl, amino, carboxyl) on the carbon atoms of the ring |

| Benzyl Group | Aromatic Substitution | Substituted benzyl halides with electron-donating or -withdrawing groups |

By systematically varying the substituents at these positions, large combinatorial libraries of 1,2,7-thiadiazepane 1,1-dioxide analogues can be generated. High-throughput screening of these libraries could lead to the discovery of new therapeutic agents or chemical probes with novel functions.

Potential in Material Sciences and Functional Molecular Systems

While the application of this compound in material sciences is still a nascent field, related heterocyclic structures, specifically 1,2,5-thiadiazole (B1195012) 1,1-dioxides, have shown promise in the construction of functional molecular materials. mdpi.comnih.gov These five-membered rings exhibit interesting electrochemical and magnetic properties, largely due to the electron-withdrawing nature of the dioxide group and the potential for radical anion formation. mdpi.com

Extrapolating from these findings, the 1,2,7-thiadiazepane 1,1-dioxide scaffold could be explored for its potential in creating novel organic materials. The presence of the sulfonyl group imparts high polarity and potential for strong intermolecular interactions, which could be exploited in the design of liquid crystals or supramolecular assemblies. The flexibility of the seven-membered ring, in contrast to the rigidity of smaller aromatic rings, could lead to unique packing arrangements in the solid state.

Furthermore, by incorporating the 1,2,7-thiadiazepane 1,1-dioxide unit into conjugated polymer backbones or as pendant groups, it may be possible to tune the electronic properties of these materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Research in this area would involve synthesizing and characterizing the photophysical and electrochemical properties of these novel materials.

Computational Design and Prediction of Novel Thiadiazepane 1,1-Dioxide Analogues

Computational chemistry offers powerful tools to accelerate the design and development of novel this compound analogues with desired properties. Techniques such as molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations are routinely used to predict the biological activity and physicochemical properties of new chemical entities. researchgate.netmdpi.com

For instance, if a biological target for this compound is identified, molecular docking studies can be employed to predict the binding mode and affinity of a library of virtual analogues. This in silico screening can prioritize the synthesis of compounds with the highest predicted activity, saving time and resources. DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of novel derivatives, guiding their synthesis and characterization. mdpi.com

MD simulations can be used to study the conformational dynamics of the flexible seven-membered ring and its interactions with biological macromolecules, providing a more detailed understanding of the structure-activity relationship (SAR). These computational approaches, when used in conjunction with experimental studies, can significantly streamline the process of optimizing lead compounds for therapeutic or other applications.

Emerging Methodologies for Thiadiazepane 1,1-dioxide Functionalization

The development of novel and efficient synthetic methods for the functionalization of the 1,2,7-thiadiazepane 1,1-dioxide core is crucial for realizing its full potential. While the synthesis of this specific ring system is not extensively documented, methodologies developed for related cyclic sulfamides can provide valuable insights. For example, the selective functionalization of 1,2,6-thiadiazine 1,1-dioxides has been achieved through sequential alkylations, saponifications, and coupling reactions. nih.govresearchgate.net These strategies could likely be adapted to the 1,2,7-thiadiazepane system.

Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, could be employed to introduce aryl or vinyl groups at various positions on the ring, provided suitable handles (e.g., halides) are incorporated during the synthesis of the scaffold. C-H activation is another powerful tool that could potentially allow for the direct functionalization of the carbon backbone of the thiadiazepane ring, offering a more atom-economical approach to derivatization.

Furthermore, the development of stereoselective synthetic methods will be important for exploring the biological activity of different enantiomers of chiral 1,2,7-thiadiazepane 1,1-dioxide derivatives. Asymmetric catalysis or the use of chiral auxiliaries could be employed to control the stereochemistry of the molecule.

Challenges and Opportunities in Thiadiazepane 1,1-dioxide Research

The field of 1,2,7-thiadiazepane 1,1-dioxide research is presented with both challenges and significant opportunities. A primary challenge is the limited number of established synthetic routes to the core 1,2,7-thiadiazepane 1,1-dioxide scaffold. Developing robust, scalable, and versatile syntheses will be a critical first step to enable broader exploration of this compound class.

Another challenge lies in the detailed characterization of the conformational behavior of the flexible seven-membered ring. Understanding the preferred conformations and the energy barriers between them will be essential for rational drug design and the development of functional materials. This will require a combination of advanced spectroscopic techniques (e.g., variable temperature NMR) and computational modeling.

Despite these challenges, the opportunities are substantial. The relative novelty of the 1,2,7-thiadiazepane 1,1-dioxide scaffold means that there is a vast and unexplored chemical space to investigate. This presents a significant opportunity for the discovery of compounds with novel biological activities or material properties. The potential for this scaffold to serve as a versatile platform for chemical biology, medicinal chemistry, and material science makes it an exciting area for future research. The development of new synthetic methodologies and a deeper understanding of the structure-property relationships of these compounds will undoubtedly pave the way for innovative applications in the chemical sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。